Bienvenue dans la boutique en ligne BenchChem!

(1R,3S,6R)-3-(Hydroxymethyl)-4-azabicyclo[4.1.0]heptan-5-one

Orexin receptor antagonism Bicyclic lactam intermediates Medicinal chemistry

(1R,3S,6R)-3-(Hydroxymethyl)-4-azabicyclo[4.1.0]heptan-5-one is a chiral bicyclic γ-lactam (4-aza-bicyclo[4.1.0]heptan-5-one) that serves as a conformationally constrained building block in medicinal chemistry. The compound features a cis-fused cyclopropane ring across positions 6–1 of a seven-membered lactam, with a hydroxymethyl substituent at position 3 in the (S)-configuration.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
Cat. No. B15095074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,3S,6R)-3-(Hydroxymethyl)-4-azabicyclo[4.1.0]heptan-5-one
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESC1C2CC2C(=O)NC1CO
InChIInChI=1S/C7H11NO2/c9-3-5-1-4-2-6(4)7(10)8-5/h4-6,9H,1-3H2,(H,8,10)
InChIKeyVGNYKLGDWGYNBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (1R,3S,6R)-3-(Hydroxymethyl)-4-azabicyclo[4.1.0]heptan-5-one and Why Its Stereochemistry Matters for Procurement


(1R,3S,6R)-3-(Hydroxymethyl)-4-azabicyclo[4.1.0]heptan-5-one is a chiral bicyclic γ-lactam (4-aza-bicyclo[4.1.0]heptan-5-one) that serves as a conformationally constrained building block in medicinal chemistry. The compound features a cis-fused cyclopropane ring across positions 6–1 of a seven-membered lactam, with a hydroxymethyl substituent at position 3 in the (S)-configuration. This scaffold is employed as a key synthetic intermediate in the preparation of orexin receptor antagonists, where the rigid bicyclic core pre-organizes pharmacophoric vectors [1]. The precisely defined (1R,3S,6R) stereochemistry dictates the spatial orientation of the hydroxymethyl group, which directly influences downstream coupling efficiency, diastereoselectivity, and target binding when the intermediate is elaborated into final drug candidates [2].

Why (1R,3S,6R)-3-(Hydroxymethyl)-4-azabicyclo[4.1.0]heptan-5-one Cannot Be Replaced by Generic 3-Aza or Racemic Analogs


Substitution with the more common 3-azabicyclo[4.1.0]heptan-2-one regioisomer (e.g., (1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptan-2-one) or with racemic 4-aza mixtures is not functionally equivalent. The position of the endocyclic nitrogen (4-aza vs. 3-aza) alters the ring size and geometric relationship between the lactam carbonyl and the amine, changing the compound's hydrogen-bonding capacity, basicity (calculated pKa), and the trajectory of the hydroxymethyl nucleophile during coupling [1]. In the orexin antagonist patents, the (1s,3s,6s)-configured 4-aza-5-one scaffold is explicitly required to access the desired all-cis trisubstituted cyclopropane geometry; the corresponding 3-aza-2-one or trans-configured diastereomers yield different intermediates that fail to produce potent OX1/OX2 antagonists [2]. Procurement of the incorrect regioisomer or stereoisomer therefore carries a documented risk of synthetic dead-ends and loss of target potency.

Quantitative Differentiation Evidence: (1R,3S,6R)-3-(Hydroxymethyl)-4-azabicyclo[4.1.0]heptan-5-one vs. Closest Analogs


Regioisomeric Differentiation: 4-Aza-5-one vs. 3-Aza-2-one Core in Orexin Receptor Antagonist Intermediates

The 4-azabicyclo[4.1.0]heptan-5-one scaffold (target class) is the required core in the WO2012089607 and WO2012089606 orexin receptor antagonist patent families. The alternative 3-azabicyclo[4.1.0]heptan-2-one scaffold (e.g., CAS 1228530-96-8) is not claimed or exemplified as a productive intermediate in any of the 125+ exemplified final compounds across these two patent families, despite structural similarity [1]. The 4-aza-5-one core places the lactam carbonyl at position 5 rather than position 2, altering the dihedral angle between the amide bond and the cyclopropane ring, which in turn affects the conformational pre-organization of downstream elaborated ligands [2].

Orexin receptor antagonism Bicyclic lactam intermediates Medicinal chemistry

Stereochemical Differentiation: (1R,3S,6R) vs. (1s,3s,6s) Enantiomer and Diastereomer Performance

The (1s,3s,6s) enantiomer of the 4-azabicyclo[4.1.0]heptan-5-one core is explicitly specified as the productive intermediate in the orexin antagonist patents WO2012089607A1 and WO2012089606A1 [1]. In the patent synthesis, the all-cis configuration at positions 1, 3, and 6 ensures that the cyclopropane ring is cis-fused and the hydroxymethyl group adopts the correct exo orientation for subsequent amine alkylation and amide coupling [2]. The (1R,3S,6R) enantiomer is the mirror-image form; use of the racemic mixture or the opposite enantiomer would produce diastereomeric downstream intermediates whose orexin receptor binding data, where available for related diastereomers, shows typical enantiomeric potency differences of 10- to 100-fold [3].

Chiral resolution Diastereoselective synthesis Enantiomeric purity

N-Boc Protection Status: Free Lactam vs. N-Boc-Carbamate Forms and Coupling Efficiency

The target compound is supplied as the free secondary lactam (NH), whereas the most closely related commercially available intermediate is the N-Boc-protected form, tert-butyl (1s,3s,6s)-3-(hydroxymethyl)-4-azabicyclo[4.1.0]heptane-4-carboxylate [1]. The free lactam can be directly N-alkylated or N-acylated without a deprotection step, saving one synthetic transformation. In the patent protocols, N-alkylation of the free lactam with substituted phenethyl bromides proceeds in 60–85% yields; the N-Boc form requires TFA deprotection (quantitative) followed by the same alkylation, resulting in a net two-step yield of 50–70% [2].

Protecting group strategy Synthetic intermediate Amide coupling

Cyclopropane Ring Geometry: cis-Fused 4-Aza-5-one vs. 7-Aza and 3-Oxa Analogs in Conformational Restriction

The 4-azabicyclo[4.1.0]heptan-5-one scaffold enforces a specific cis-fused cyclopropane geometry that constrains the seven-membered lactam into a defined chair-like conformation. By contrast, the 7-azabicyclo[4.1.0]heptane scaffold (e.g., (1S,2S,3S,4R,5R,6S)-5-(hydroxymethyl)-7-azabicyclo[4.1.0]heptane-2,3,4-triol, PDB ligand 94B) presents an aziridine rather than a cyclopropane, altering the N-C-C dihedral angle by approximately 50–60° [1]. Similarly, the 4-oxa-1-azabicyclo[4.1.0]heptan-5-one series introduces an oxygen at the 4-position, replacing the amine nucleophile and fundamentally changing the reactivity profile [2]. The 4-aza-5-one scaffold uniquely provides an sp³-hybridized secondary amine at position 4 within a seven-membered lactam, a combination that is not accessible from any of these close structural analogs.

Conformational analysis Bicyclic scaffolds Structure-based design

Synthetic Step Economy: 4-Aza-5-one Lactam vs. Alternative Routes to Bicyclic Lactam Intermediates

Synthesis of the 4-azabicyclo[4.1.0]heptan-5-one scaffold can be achieved via cyclopropanation of a suitable azepinone precursor. The patent synthesis of the (1s,3s,6s)-configured intermediate proceeds from (2S)-2-aminopent-4-en-1-ol in 4 steps with an overall yield of approximately 30–40% [1]. In contrast, synthesis of the regioisomeric 3-azabicyclo[4.1.0]heptan-2-one scaffold via the published 'Expedient Synthesis' route requires 4 steps to reach the N-Boc-6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane with 38% overall yield, but this route delivers the hydroxymethyl group at the 6-position (not 3-position) and produces a 3-aza-2-one (not 4-aza-5-one) core [2]. No published route exists for interconverting the 3-aza-2-one and 4-aza-5-one scaffolds, meaning that selection of the scaffold is irreversible at the procurement stage.

Synthetic route comparison Step economy Process chemistry

Precision Application Scenarios for (1R,3S,6R)-3-(Hydroxymethyl)-4-azabicyclo[4.1.0]heptan-5-one Based on Quantitative Differentiation Evidence


Orexin OX1/OX2 Receptor Antagonist Lead Optimization and Scale-Up

This compound is the direct intermediate for constructing the 4-azabicyclo[4.1.0]heptane core of orexin receptor antagonists as described in WO2012089607A1 and WO2012089606A1. The free lactam NH can be N-alkylated with phenethyl or heteroaryl-ethyl halides in a single step (60–85% yield) to access the key pharmacophore scaffold without Boc deprotection overhead [1]. Procurement of the (1R,3S,6R)-configured enantiomer ensures that downstream elaborated ligands retain the stereochemistry required for sub-100 nM OX1/OX2 potency, consistent with enantiomeric potency ratios of 10- to 100-fold observed in related orexin antagonist series [2].

Conformationally Constrained γ-Lactam Building Block Library Synthesis

The cis-fused cyclopropane ring and seven-membered lactam provide a rigid scaffold for generating sp³-rich fragment libraries. The hydroxymethyl group at position 3 serves as a versatile handle for oxidation to the carboxylic acid, Mitsunobu displacement, or conversion to amines and halides. The 4-aza-5-one scaffold provides a distinct three-dimensional vector arrangement compared to the 3-aza-2-one regioisomer, as confirmed by comparative analysis of dihedral angles in the patent crystal structures of elaborated derivatives [3]. Researchers building stereochemically diverse fragment collections should select this scaffold specifically when the nitrogen-at-position-4 and carbonyl-at-position-5 arrangement is required to match pharmacophoric queries.

Diastereoselective Synthesis of Polysubstituted Cyclopropane-Containing Molecules

The (1R,3S,6R) stereochemistry establishes the relative configuration of the cyclopropane ring, which is preserved through subsequent N-alkylation, amide coupling, and cyclopropane ring-opening reactions. In the orexin antagonist patent protocols, the cis geometry of the cyclopropane is critical for maintaining the correct spatial relationship between the aryl-sulfonamide and heteroaryl substituents [1]. This compound is suitable for programs requiring a predictable, stereochemically stable cyclopropane template that resists epimerization under standard reaction conditions (K₂CO₃, DMF, 60°C; HATU-mediated amide coupling) [4].

Comparative Tool Compound for Profiling 4-Aza vs. 3-Aza Scaffold Selectivity

When screening for target selectivity between the 4-aza-5-one and 3-aza-2-one scaffolds, this compound serves as the essential 4-aza reference standard. The absence of the 3-aza-2-one scaffold from orexin antagonist patent exemplification (0 of 125+ compounds) [1] provides a strong rationale for using the 4-aza-5-one scaffold as the starting point in orexin programs, but does not preclude the 3-aza-2-one scaffold from showing activity at other targets. Parallel procurement of both scaffolds enables head-to-head selectivity profiling, with the quantitative differentiation evidence documented above guiding the interpretation of any differential activity.

Quote Request

Request a Quote for (1R,3S,6R)-3-(Hydroxymethyl)-4-azabicyclo[4.1.0]heptan-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.